molecular formula C24H30N4O2 B11983453 N'(1),N'(10)-Dibenzylidenedecanedihydrazide CAS No. 29367-20-2

N'(1),N'(10)-Dibenzylidenedecanedihydrazide

Cat. No.: B11983453
CAS No.: 29367-20-2
M. Wt: 406.5 g/mol
InChI Key: USQNUCNHNDJYHU-FQHZWJPGSA-N
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Description

N’(1),N’(10)-Dibenzylidenedecanedihydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a decane backbone with hydrazide groups at both ends, each bonded to a benzylidene moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’(1),N’(10)-Dibenzylidenedecanedihydrazide typically involves the condensation reaction between decanedihydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N’(1),N’(10)-Dibenzylidenedecanedihydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N’(1),N’(10)-Dibenzylidenedecanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazide groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms in the hydrazide groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in organic solvents at moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives with additional oxygen-containing functional groups, while reduction may produce benzylidene derivatives with reduced hydrazide groups.

Scientific Research Applications

N’(1),N’(10)-Dibenzylidenedecanedihydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’(1),N’(10)-Dibenzylidenedecanedihydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and biological activity. In biological systems, it may interact with enzymes and proteins, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

N’(1),N’(10)-Dibenzylidenedecanedihydrazide can be compared with other similar compounds, such as:

    N,N’-Dibenzylidenediamines: These compounds have similar benzylidene groups but differ in the backbone structure.

    N,N’-Dibenzylidenedihydrazides: These compounds have different alkyl chain lengths or substituents on the benzylidene groups.

Uniqueness: The uniqueness of N’(1),N’(10)-Dibenzylidenedecanedihydrazide lies in its specific decane backbone and the presence of hydrazide groups, which confer distinct chemical and biological properties

Properties

CAS No.

29367-20-2

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

N,N'-bis[(E)-benzylideneamino]decanediamide

InChI

InChI=1S/C24H30N4O2/c29-23(27-25-19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-24(30)28-26-20-22-15-9-6-10-16-22/h5-10,13-16,19-20H,1-4,11-12,17-18H2,(H,27,29)(H,28,30)/b25-19+,26-20+

InChI Key

USQNUCNHNDJYHU-FQHZWJPGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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